Chalcone de pinostrobin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chalcone de pinostrobin est un composé flavonoïde naturel que l'on trouve dans diverses plantes, notamment les feuilles et les rameaux de Lindera umbellata . Il appartient à la famille des chalcones, qui sont des précurseurs des flavonoïdes et des isoflavonoïdes . Les chalcones se caractérisent par leur couleur jaune ou orange, qui provient de leur structure moléculaire constituée de deux cycles aromatiques liés par une chaîne à trois carbones, un groupe carbonyle conjugué et une double liaison . Le this compound présente une large gamme d'activités biologiques, ce qui en fait un composé d'intérêt dans divers domaines scientifiques.

Applications De Recherche Scientifique

It exhibits antioxidant, anticancer, antimicrobial, antiviral, antitubercular, antiplasmodial, antileishmanial, immunosuppressive, and anti-inflammatory activities . These properties make it a promising candidate for drug discovery and development. Additionally, pinostrobin chalcone has been investigated for its antibacterial activity against clinical bacteria, making it a potential candidate for developing new antibacterial agents .

Mécanisme D'action

Target of Action

Pinostrobin chalcone, a chalcone analog isolated from the leguminous plant, Mucuna pruriens, exhibits anticancer activity against MDA-MB-231 and HT-29 colon cancer cell lines . It also targets pre-adipocytes, inhibiting their differentiation into mature adipocytes .

Mode of Action

Pinostrobin chalcone interacts with its targets by hindering their differentiation into mature adipocytes. This is evidenced by reduced cellular lipid droplets when pre-adipocytes from both mouse (3T3-L1) and human (PCS-210-010) are cultured with pinostrobin chalcone at non-toxic concentrations (5−20 µM) for 48 h .

Biochemical Pathways

Pinostrobin chalcone affects the lipid metabolism pathway. It reduces the levels of lipid metabolism-mediating proteins, namely C/EBPα, PPARγ, and SREBP-1c, as well as cellular triglyceride content in 3T3-L1 cells . Additionally, pinostrobin chalcone modulates the signals of MAPK (p38 and JNK) and Akt (Akt/GSK3β, Akt/AMPKα-ACC) .

Pharmacokinetics

Chalcones, the family to which pinostrobin chalcone belongs, are known to be important intermediates of the flavonoid biosynthetic pathway . More research is needed to understand the ADME properties of pinostrobin chalcone and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of pinostrobin chalcone’s action include a significant decrease in the differentiation of pre-adipocytes into mature adipocytes, evidenced by reduced cellular lipid droplets . It also reduces the levels of lipid metabolism-mediating proteins and cellular triglyceride content .

Action Environment

It is known that chalcones are secondary metabolites ubiquitous in edible and medicinal plants, and they are bioprecursors of plant flavonoids The environment in which these plants grow could potentially influence the action, efficacy, and stability of pinostrobin chalcone

Analyse Biochimique

Biochemical Properties

Pinostrobin chalcone plays a crucial role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been shown to interact with lipid metabolism-mediating proteins such as C/EBPα, PPARγ, and SREBP-1c, leading to reduced cellular lipid droplets . Additionally, pinostrobin chalcone exhibits cytotoxic effects against cancer cell lines, including MDA-MB-231 and HT-29 colon cancer cells . These interactions highlight the compound’s potential in modulating biochemical pathways related to lipid metabolism and cancer cell proliferation.

Cellular Effects

Pinostrobin chalcone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In adipocytes, it inhibits differentiation by reducing the levels of lipid metabolism-mediating proteins and cellular triglyceride content . Furthermore, pinostrobin chalcone has been shown to induce apoptosis in acute leukemia cells by regulating miR-181b-5p and activating ATM, a p53 activator involved in DNA damage-induced apoptosis . These effects demonstrate the compound’s ability to modulate cell function and promote cell death in cancer cells.

Molecular Mechanism

At the molecular level, pinostrobin chalcone exerts its effects through various mechanisms. It inhibits adipogenesis by downregulating the expression of C/EBPα, PPARγ, and SREBP-1c . In cancer cells, pinostrobin chalcone induces apoptosis via both intrinsic and extrinsic pathways, involving the activation of caspases and the regulation of miR-181b-5p . These molecular interactions underscore the compound’s potential as a therapeutic agent in metabolic and cancer-related disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pinostrobin chalcone have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that pinostrobin chalcone maintains its cytotoxic activity against cancer cells over extended periods

Dosage Effects in Animal Models

The effects of pinostrobin chalcone vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . These findings emphasize the need for careful dosage optimization in preclinical studies.

Metabolic Pathways

Pinostrobin chalcone is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate lipid metabolism and adipogenesis. It inhibits the activity of lipid metabolism-mediating proteins, leading to reduced lipid accumulation in adipocytes . Additionally, pinostrobin chalcone’s interactions with enzymes involved in apoptosis highlight its role in modulating metabolic flux and promoting cell death in cancer cells .

Transport and Distribution

Within cells and tissues, pinostrobin chalcone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

Pinostrobin chalcone exhibits distinct subcellular localization patterns, which influence its activity and function. It has been observed in the cytoplasm, nucleus, and plastids of various cell types . These localization patterns suggest that pinostrobin chalcone may exert its effects through multiple cellular pathways, depending on its subcellular distribution.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le chalcone de pinostrobin peut être synthétisé par diverses réactions chimiques. Une méthode consiste à faire réagir la flavanone pinostrobin avec des dibromoalcanes dans l'acétone en présence de carbonate de potassium, suivie d'un traitement avec de l'azide de sodium pour former des azides. Ces azides peuvent ensuite subir une réaction de cycloaddition dipolaire-1,3 catalysée par le Cu pour former des hybrides coumarine-chalcone . Une autre méthode consiste à prényler la pinostrobin en utilisant du bromure de prényle et du carbonate de potassium, suivi d'une purification par chromatographie radiale avec un mélange de solvants .

Méthodes de production industrielle : Les méthodes de production industrielle du this compound ne sont pas bien documentées. Les méthodes de synthèse mentionnées ci-dessus peuvent être mises à l'échelle pour des applications industrielles, à condition que les conditions de réaction soient optimisées pour une production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions : Le chalcone de pinostrobin subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Par exemple, la réaction de prénylation mentionnée plus tôt est un type de réaction de substitution .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse du this compound comprennent les dibromoalcanes, l'azide de sodium, le bromure de prényle et le carbonate de potassium . Les conditions de réaction impliquent généralement l'utilisation de solvants tels que l'acétone et l'éther diéthylique, et les réactions sont souvent effectuées sous reflux ou à température ambiante.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent les azides, les hybrides coumarine-chalcone et les chalcones prénylées .

Applications de recherche scientifique

Il présente des activités antioxydantes, anticancéreuses, antimicrobiennes, antivirales, antituberculeuses, antipaludiques, antileishmaniennes, immunosuppressives et anti-inflammatoires . Ces propriétés en font un candidat prometteur pour la découverte et le développement de médicaments. De plus, le this compound a été étudié pour son activité antibactérienne contre les bactéries cliniques, ce qui en fait un candidat potentiel pour le développement de nouveaux agents antibactériens .

Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec diverses cibles moléculaires et voies. Par exemple, il a été démontré qu'il inhibait la différenciation des adipocytes en réduisant les niveaux de protéines de médiation du métabolisme lipidique telles que C/EBPα, PPARγ et SREBP-1c . Cela suggère que le this compound peut exercer ses effets en modulant les voies du métabolisme lipidique.

Comparaison Avec Des Composés Similaires

Le chalcone de pinostrobin est similaire à d'autres chalcones telles que le chalcone de pinocembrine et le chalcone de panduratine Par exemple, le this compound s'est avéré avoir une activité antibactérienne significative, qui peut ne pas être aussi prononcée dans d'autres chalcones . De plus, sa capacité à inhiber la différenciation des adipocytes le distingue d'autres composés similaires .

Liste des composés similaires :- Chalcone de pinocembrine

- Chalcone de panduratine

- Pinostrobin

- Pinocembrine

- 5,6-Déhydrokawain

Activité Biologique

Pinostrobin chalcone, a naturally occurring compound derived from the fingerroot plant (Boesenbergia rotunda), has garnered significant attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological effects of pinostrobin chalcone, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

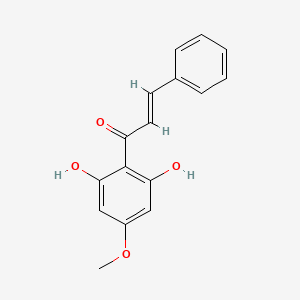

Chemical Structure and Properties

Pinostrobin chalcone is characterized by its chalcone structure, which consists of a central α,β-unsaturated carbonyl system flanked by two aromatic rings. The chemical formula for pinostrobin chalcone is C16H14O4 . This structure is pivotal for its biological activities, as it facilitates interactions with various biological targets.

Biological Activities

Research has demonstrated that pinostrobin chalcone exhibits a wide range of biological activities, including:

- Antioxidant Activity : Pinostrobin chalcone has been shown to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .

- Anticancer Effects : Studies indicate that pinostrobin chalcone can inhibit the proliferation of cancer cells, particularly breast cancer cells (MCF-7) by inducing apoptosis through modulation of apoptotic pathways . It has been found to interact with key proteins involved in cancer progression, such as Bcl-2 and caspases .

- Antimicrobial Properties : The compound exhibits activity against various pathogens, including bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : Pinostrobin chalcone has been reported to reduce inflammation markers, suggesting its utility in treating inflammatory diseases .

The biological activities of pinostrobin chalcone are mediated through several mechanisms:

- Apoptosis Induction : It triggers apoptotic pathways by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors like Bcl-2 .

- Inhibition of Cell Proliferation : The compound affects cell cycle regulation and can halt the progression of cancer cells through various checkpoints .

- Modulation of Signaling Pathways : Pinostrobin chalcone interacts with multiple signaling pathways, including PI3K/Akt and JAK/STAT pathways, which are crucial for cell survival and proliferation .

In Silico Studies

Recent in silico studies have explored the binding affinities of pinostrobin chalcone derivatives to estrogen receptors (ER), revealing promising candidates for breast cancer treatment. For instance, derivatives like Bis-4-bromobenzyloxychalcone showed significant binding energy values indicative of strong interactions with ERs .

In Vitro Studies

In vitro experiments demonstrated that pinostrobin chalcone effectively inhibited adipogenic differentiation in mesenchymal stem cells (C3H10T1/2), suggesting its potential role in metabolic regulation .

Summary Table of Biological Activities

Propriétés

Numéro CAS |

18956-15-5 |

|---|---|

Formule moléculaire |

C16H14O4 |

Poids moléculaire |

270.28 g/mol |

Nom IUPAC |

1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one |

InChI |

InChI=1S/C16H14O4/c1-20-12-9-14(18)16(15(19)10-12)13(17)8-7-11-5-3-2-4-6-11/h2-10,18-19H,1H3 |

Clé InChI |

CUGDOWNTXKLQMD-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O |

SMILES isomérique |

COC1=CC(=C(C(=C1)O)C(=O)/C=C/C2=CC=CC=C2)O |

SMILES canonique |

COC1=CC(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O |

melting_point |

163.5 - 164.5 °C |

Description physique |

Solid |

Pureté |

90% |

Synonymes |

2',6'-Dihydroxy-4'-methoxychalcone |

Origine du produit |

United States |

Q1: What are the primary biological activities reported for Pinostrobin chalcone?

A1: Pinostrobin chalcone exhibits potent antioxidant [, , , ] and cytotoxic activities [, , ]. It effectively scavenges DPPH free radicals [, ], inhibits lipid peroxidation [], and protects against protein carbonylation []. Additionally, it demonstrates cytotoxic effects against various cancer cell lines, including KB, MCF7, Caski [], MDA-MB-231 (breast cancer) [], and HT-29 (colon cancer) [].

Q2: How does Pinostrobin chalcone exert its antioxidant effects?

A2: While the precise mechanism is not fully elucidated in the provided research, Pinostrobin chalcone's antioxidant activity is attributed to its ability to scavenge free radicals [, ] and inhibit oxidative processes like lipid peroxidation [] and protein carbonylation []. These actions protect cells from oxidative damage caused by reactive oxygen species (ROS) [].

Q3: Does Pinostrobin chalcone exhibit selective cytotoxicity towards cancer cells?

A3: Research suggests some selectivity. Pinostrobin chalcone shows notable cytotoxicity against several human carcinoma cell lines (KB, MCF7, A549, Caski, HCT116, HT29) while displaying lower toxicity towards the non-human fibroblast cell line (MRC 5) [].

Q4: What is the molecular formula and weight of Pinostrobin chalcone?

A4: Pinostrobin chalcone has a molecular formula of C16H14O4 and a molecular weight of 270.28 g/mol.

Q5: What spectroscopic techniques are used to identify and characterize Pinostrobin chalcone?

A6: Various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy [, , , , ], Mass Spectrometry (MS) [, , , , ], UV-Vis spectrophotometry [, ], and Fourier Transform Infrared (FTIR) spectroscopy [, ] are commonly employed for its identification and characterization.

Q6: What are the natural sources of Pinostrobin chalcone?

A7: Pinostrobin chalcone is found in various plant species, including Carya cathayensis [, , , , ], Boesenbergia rotunda [, , , ], Alpinia mutica [], Lindera sericea [], Persicaria lapathifolia [], Myrtus communis [], Cajanus cajan (pigeon pea) [, ], Renealmia alpinia [], Globba candida [], and Polygonum persicaria []. It is often isolated from their leaves, rhizomes, or seeds.

Q7: Are there Structure-Activity Relationship (SAR) studies available for Pinostrobin chalcone?

A9: While the provided research doesn't delve deeply into specific SAR studies for Pinostrobin chalcone, some observations can be made. For instance, the presence of the chalcone structure appears crucial for its cytotoxic activity against cancer cell lines [, ]. Additionally, the type and position of substituents on the aromatic rings might influence its potency and selectivity []. Further research focusing on SAR would be beneficial to understand the structural features contributing to its various biological activities.

Q8: Is there any information available regarding the pharmacokinetic properties of Pinostrobin chalcone?

A8: The provided research doesn't offer detailed insights into the pharmacokinetics (PK) of Pinostrobin chalcone. Further investigation is needed to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Q9: What are the challenges associated with the formulation of Pinostrobin chalcone?

A9: While not explicitly discussed in the provided research, flavonoids like Pinostrobin chalcone are often associated with challenges regarding solubility and bioavailability. These factors can impact their formulation into suitable dosage forms for in vivo studies and potential therapeutic applications.

Q10: What is known about the toxicity and safety profile of Pinostrobin chalcone?

A12: Toxicity data on Pinostrobin chalcone is limited in the provided research. While some studies suggest it might be relatively safe at lower concentrations [], further toxicological studies are crucial to determine its safety profile, potential adverse effects, and safe dosage ranges.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.